Cas no 7556-99-2 (7-Chloroquinazoline)
7-Chloroquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 7-Chloroquinazoline
- DTXSID50454574
- AS-57203
- A19142
- 7556-99-2
- MFCD00195323
- Quinazoline, 7-chloro-
- FT-0646522
- W17147
- J-519224
- AKOS006272740
- MB00894
- CS-0060434
- SCHEMBL1748486
- DB-074995
- 7-Chloro-quinazoline
- SY380952
-
- MDL: MFCD00195323
- Inchi: 1S/C8H5ClN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
- InChI Key: YAPDIXAODMCKCH-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=CN=CN=C2C=1
Computed Properties
- Exact Mass: 164.01400
- Monoisotopic Mass: 164.0141259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78000
- LogP: 2.28320
7-Chloroquinazoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Chloroquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189011219-1g |
7-Chloroquinazoline |
7556-99-2 | 95% | 1g |
$235.20 | 2023-09-01 | |
| TRC | C274315-50mg |
7-Chloroquinazoline |
7556-99-2 | 50mg |
$ 165.00 | 2022-04-28 | ||
| TRC | C274315-100mg |
7-Chloroquinazoline |
7556-99-2 | 100mg |
$ 275.00 | 2022-04-28 | ||
| TRC | C274315-250mg |
7-Chloroquinazoline |
7556-99-2 | 250mg |
$ 550.00 | 2022-04-28 | ||
| Chemenu | CM142490-5g |
7-chloroquinazoline |
7556-99-2 | 95% | 5g |
$777 | 2021-08-05 | |
| Chemenu | CM142490-5g |
7-chloroquinazoline |
7556-99-2 | 95% | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y0994368-5g |
7-chloroquinazoline |
7556-99-2 | 95% | 5g |
$750 | 2024-08-02 | |
| 1PlusChem | 1P005B8U-100mg |
7-Chloroquinazoline |
7556-99-2 | 95% | 100mg |
$399.00 | 2024-04-21 | |
| 1PlusChem | 1P005B8U-250mg |
7-Chloroquinazoline |
7556-99-2 | 95% | 250mg |
$717.00 | 2024-04-21 | |
| A2B Chem LLC | AC47054-100mg |
7-Chloroquinazoline |
7556-99-2 | 95% | 100mg |
$445.00 | 2024-04-19 |
7-Chloroquinazoline Suppliers
7-Chloroquinazoline Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 7-Chloroquinazoline
Professional Introduction to Compound with CAS No. 7556-99-2 and Product Name: 7-Chloroquinazoline
7-Chloroquinazoline (CAS No. 7556-99-2) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the quinazoline class, which is well-known for its role as a key scaffold in the development of various therapeutic agents, particularly those targeting cancer, infectious diseases, and inflammatory conditions. The presence of a chlorine substituent at the 7-position enhances its reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry.
The chemical structure of 7-Chloroquinazoline consists of a benzene ring fused to a pyrimidine ring, with a chlorine atom attached to the 7-position of the quinazoline core. This structural motif is conducive to further derivatization, allowing chemists to modify its properties and tailor its biological effects. The chlorine atom serves as a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups such as amines, alcohols, and thiols. These modifications can lead to the generation of novel analogs with enhanced pharmacological profiles.
In recent years, 7-Chloroquinazoline has been extensively studied for its potential applications in drug discovery. One of the most promising areas of research is its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By targeting specific kinases, quinazoline-based compounds can modulate these pathways and exert therapeutic effects. For instance, derivatives of 7-Chloroquinazoline have been investigated for their ability to inhibit tyrosine kinases, which are overactive in many cancer types.
Another significant area of research involves the exploration of 7-Chloroquinazoline as an antiviral agent. The quinazoline scaffold has demonstrated efficacy against several viral infections by interfering with viral replication mechanisms. Studies have shown that certain derivatives of 7-Chloroquinazoline can inhibit viral enzymes such as proteases and polymerases, thereby limiting viral propagation. Furthermore, the chlorine substituent in 7-Chloroquinazoline allows for modifications that can enhance drug-drug interactions and improve pharmacokinetic properties, making it an attractive candidate for combination therapies.
The synthesis of 7-Chloroquinazoline typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the condensation of chloropyrimidine with aniline derivatives followed by cyclization under appropriate conditions. The chlorine atom at the 7-position can be further functionalized through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, providing access to a wide range of derivatives. These synthetic strategies have been optimized to ensure high yields and purity, making 7-Chloroquinazoline accessible for both academic research and industrial applications.
Recent advancements in computational chemistry have also contributed to the study of 7-Chloroquinazoline and its derivatives. Molecular modeling techniques allow researchers to predict the binding affinity of these compounds to biological targets such as enzymes and receptors. This approach has accelerated the discovery process by enabling virtual screening of large libraries of compounds before experimental synthesis. Additionally, quantum mechanical calculations have been employed to understand the electronic structure and reactivity of 7-Chloroquinazoline, providing insights into how structural modifications can influence biological activity.
The pharmacological evaluation of 7-Chloroquinazoline has revealed several promising leads for further development. In preclinical studies, certain derivatives have shown potent anti-proliferative effects on cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. Moreover, some analogs have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory signaling pathways. These findings highlight the therapeutic potential of 7-Chloroquinazoline-based compounds and justify their continued investigation in clinical trials.
The future directions for research on 7-Chloroquinazoline include exploring new synthetic methodologies to improve accessibility and scalability, as well as expanding its applications in drug discovery. Innovations in biocatalysis and flow chemistry may offer sustainable alternatives for producing complex derivatives without compromising efficiency or environmental impact. Furthermore, interdisciplinary approaches combining medicinal chemistry with artificial intelligence could enhance the design of novel analogs with optimized pharmacokinetic profiles.
In conclusion,7-Chloroquinazoline (CAS No. 7556-99-2) represents a structurally versatile compound with significant potential in pharmaceutical development. Its role as a key intermediate in synthesizing kinase inhibitors and antiviral agents underscores its importance in addressing critical health challenges. With ongoing advancements in synthetic chemistry, computational methods, and pharmacological evaluation,7-Chloroquinazoline continues to be a focal point in medicinal research aimed at discovering next-generation therapeutic agents.
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